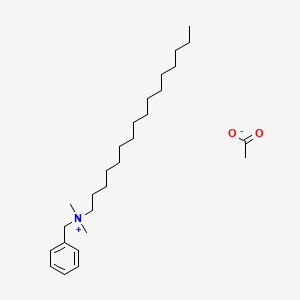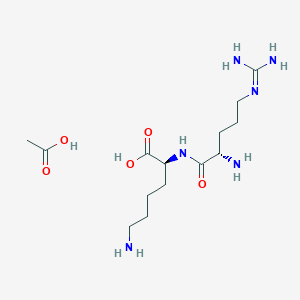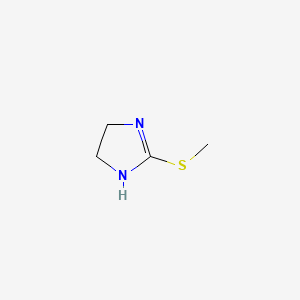
Benzyldimethylhexadecylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethylhexadecylammonium acetate (BDMHHA) is a quaternary ammonium salt that is widely used in biochemistry and life science research. It is a highly effective reagent for the synthesis of a variety of compounds and can be used in a wide range of laboratory experiments. It is an amphiphilic cationic surfactant that is easily solubilized in aqueous solutions and has good solubility in organic solvents. It has several unique properties that make it a valuable tool for laboratory research.
Wissenschaftliche Forschungsanwendungen
Benzyldimethylhexadecylammonium acetate has a wide range of applications in scientific research. It is used as a surfactant in a variety of biological assays and has been used as a reagent in the synthesis of a variety of compounds. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and lipids. In addition, it has been used in the synthesis of nucleic acids and in the study of enzyme kinetics.
Wirkmechanismus
Benzyldimethylhexadecylammonium acetate is a cationic surfactant that can interact with both positively and negatively charged surfaces. It can adsorb onto the surface of a cell membrane and disrupt its structure, resulting in the release of intracellular materials. It can also interact with proteins and other macromolecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
Benzyldimethylhexadecylammonium acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, resulting in increased uptake of ions and other molecules. It has also been shown to increase the activity of certain enzymes, resulting in increased metabolic activity. In addition, it has been shown to modulate the activity of certain receptors, resulting in changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Benzyldimethylhexadecylammonium acetate in laboratory experiments is its ability to solubilize a wide range of compounds. It is also highly effective at increasing the permeability of cell membranes, making it useful for a variety of cell-based assays. However, it can also be toxic to cells at high concentrations, so care must be taken when using it in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Benzyldimethylhexadecylammonium acetate. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug delivery and gene therapy. In addition, further research could be conducted on its use as a surfactant in a variety of laboratory assays. Finally, further research could be conducted on its potential use as a reagent in the synthesis of a variety of compounds.
Synthesemethoden
Benzyldimethylhexadecylammonium acetate is synthesized by reacting dimethylhexadecylamine with acetic anhydride. This reaction results in the formation of a quaternary ammonium salt with a molecular weight of 458.67 g/mol. The reaction is exothermic and yields a product with a purity of greater than 99%.
Eigenschaften
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJQPMMVLZXLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethylhexadecylammonium acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)










